![molecular formula C20H29ClN2O4 B4537077 2-(4-{[(3-hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B4537077.png)
2-(4-{[(3-hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride
Description
Synthesis Analysis
Synthesis of adamantane derivatives involves reactions between specific precursors such as adamantan-amine or (adamantan-1-yl)methylamine with esters like methyl 2-(4-allyl-2-methoxyphenoxy)acetate. These reactions, conducted in solvents like butanol, lead to target amides alongside the formation of butyl esters, showcasing the complexity and versatility of adamantane chemistry (Novakov et al., 2017).
Molecular Structure Analysis
The molecular structure of adamantane derivatives, including the subject compound, often involves complex geometries and interactions. For instance, studies on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides highlight the linear and bent configurations of acetamide moieties, emphasizing the role of intermolecular hydrogen bonding and the impact of molecular geometry on compound properties (Camerman et al., 2005).
Chemical Reactions and Properties
Adamantane derivatives undergo various chemical reactions, influenced by their unique structure. The reaction dynamics, including the formation of dimers via hydrogen bonds and the role of sulfur interactions in adamantane compounds, are crucial for understanding their chemical behavior and potential applications (Bunev et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are key to the practical use of these compounds. Studies often employ techniques like X-ray crystallography to elucidate the crystal structures, revealing the arrangement of molecules and the nature of their intermolecular interactions, critical for predicting solubility and reactivity (Romero & Margarita, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the potential for substitution reactions, are integral to understanding and exploiting the functionality of adamantane derivatives. These properties are influenced by the adamantane core's robustness, the substituents' electronic effects, and the compound's overall molecular architecture (Zhong-cheng & Shu Wan-yin, 2002).
properties
IUPAC Name |
2-[4-[[(3-hydroxy-1-adamantyl)amino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4.ClH/c1-25-17-5-13(2-3-16(17)26-11-18(21)23)10-22-19-6-14-4-15(7-19)9-20(24,8-14)12-19;/h2-3,5,14-15,22,24H,4,6-12H2,1H3,(H2,21,23);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKCODCVDQOZKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC23CC4CC(C2)CC(C4)(C3)O)OCC(=O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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